3-(2,4-Dihydroxyphenyl)propanoic acid
3-(2,4-Dihydroxyphenyl)propanoic acid
3-(2,4-Dihydroxyphenyl)propionic acid is a 3,4-dihydroxyphenylalanine (DOPA) analog. It is a building block for heterocyclic compounds.
3-(2, 4-Dihydroxyphenyl)propanoic acid, also known as dppa acid, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(2, 4-Dihydroxyphenyl)propanoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
3-(2, 4-Dihydroxyphenyl)propanoic acid, also known as dppa acid, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(2, 4-Dihydroxyphenyl)propanoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
5631-68-5
VCID:
VC21121935
InChI:
InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)
SMILES:
C1=CC(=C(C=C1O)O)CCC(=O)O
Molecular Formula:
C9H10O4
Molecular Weight:
182.17 g/mol
3-(2,4-Dihydroxyphenyl)propanoic acid
CAS No.: 5631-68-5
Cat. No.: VC21121935
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(2,4-Dihydroxyphenyl)propionic acid is a 3,4-dihydroxyphenylalanine (DOPA) analog. It is a building block for heterocyclic compounds. 3-(2, 4-Dihydroxyphenyl)propanoic acid, also known as dppa acid, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(2, 4-Dihydroxyphenyl)propanoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). |
|---|---|
| CAS No. | 5631-68-5 |
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) |
| Standard InChI Key | HMCMTJPPXSGYJY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1O)O)CCC(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1O)O)CCC(=O)O |
| Appearance | Powder |
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